molecular formula C13H14FNO3S B1197457 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate CAS No. 58086-67-2

2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate

Cat. No. B1197457
CAS RN: 58086-67-2
M. Wt: 283.32 g/mol
InChI Key: HQWDKLAIDBOLFE-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate involves strategic chemical reactions that contribute to its unique structure. A notable synthesis approach includes the application of 2-fluoro-1-methylpyridinium p-toluenesulfonate as an acid activator in the synthesis of several β-lactams under mild reaction conditions, showcasing its versatility and efficiency in organic synthesis processes (Zarei, 2013).

Molecular Structure Analysis

The crystal and molecular structures of related compounds provide insight into the structural characteristics of 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate. For instance, studies on compounds like 2-amino-6-methylpyridinium 4-methylbenzenesulfonate reveal complex hydrogen bonding networks and amine–imine tautomerism, which are crucial for understanding the molecular geometry and electronic structure of similar compounds (Babu et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate demonstrate its reactivity and potential applications in organic synthesis. The compound's ability to act as an acid activator in the synthesis of β-lactams signifies its role in facilitating nucleophilic addition reactions, which are fundamental in the creation of a wide range of organic molecules (Zarei, 2013).

Physical Properties Analysis

While specific studies directly analyzing the physical properties of 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate were not found, investigations into similar compounds can provide valuable information. Properties such as solubility, melting point, and crystal structure are essential for understanding the compound's behavior under different conditions and its potential applications in materials science and engineering.

Chemical Properties Analysis

The chemical properties of 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate, such as its reactivity with various nucleophiles, electrophiles, and its role in catalysis, are of significant interest. Its utility in the synthesis of β-lactams highlights its importance in organic chemistry, especially in reactions requiring specific reactivity and selectivity (Zarei, 2013).

Scientific Research Applications

Synthesis and Utilization in Organic Chemistry

2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate is an intermediate in the synthesis of various organic compounds. A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material, was developed. This method involves the cross-coupling reaction of 2-fluoro-4-bromoiodobenzene with phenylboronic acid, highlighting the compound's utility in organic synthesis. However, the use of palladium and phenylboronic acid has limited its widespread application due to cost and toxicity concerns. Therefore, alternative synthesis methods involving diazotization of 2-fluoro-4-bromoaniline with sodium nitrite and an organic or inorganic acid have been used, although this can lead to the formation of dark decomposition products, lowering yield and purity. The review emphasizes the need for practical and efficient synthesis methods for such compounds in large-scale production and suggests the exploration of alternative pathways to overcome the limitations of current methodologies (Qiu et al., 2009).

Role in Cancer Chemotherapy

Although the specific compound 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate is not directly mentioned in cancer chemotherapy, fluorinated pyrimidines, a broader category to which this compound might be related, are widely used in cancer treatment. For instance, 5-Fluorouracil (5-FU) is utilized to treat over 2 million cancer patients annually. Developments in fluorine chemistry have contributed to the more precise use of fluorinated pyrimidines to treat cancer. Methods for 5-FU synthesis, including the incorporation of radioactive and stable isotopes, have been reviewed to study 5-FU metabolism and biodistribution. Insights into how fluorinated pyrimidines perturb nucleic acid structure and dynamics have been gained from computational and experimental studies. Beyond inhibiting thymidylate synthase, recent studies have implicated roles for RNA modifying enzymes inhibited by 5-FU, suggesting that the understanding and application of fluorinated compounds in cancer chemotherapy are evolving and hold significant promise for personalized medicine (Gmeiner, 2020).

Role in Molecular Sensorics and Drug Carriers

Fluorophores based on boron dipyrrin platforms, such as BODIPY, have attracted attention in molecular sensorics, including sensing of biomolecules and bioprocesses. The structural diversity and opportunity for directed modification of BODIPY compounds make them attractive for medical and biological purposes. Recent advances in the design and functionalization of BODIPY allow their use for modifying drug micro- and nanocarriers to improve therapeutic effects in cancer treatment. Integration of BODIPY into drug carriers offers the possibility of in vitro and in vivo real-time imaging of drug carriers, highlighting the potential of fluorine-based compounds in the development of innovative multifunctional drug carriers (Marfin et al., 2017).

Safety And Hazards

The safety data sheet indicates that 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of water .

properties

IUPAC Name

2-fluoro-1-methylpyridin-1-ium;4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C6H7FN/c1-6-2-4-7(5-3-6)11(8,9)10;1-8-5-3-2-4-6(8)7/h2-5H,1H3,(H,8,9,10);2-5H,1H3/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWDKLAIDBOLFE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00206808
Record name 2-Fluoro-1-methylpyridinium
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Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White or cream-colored crystalline powder; [Alfa Aesar MSDS]
Record name 2-Fluoro-1-methylpyridinium p-toluenesulfonate
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Product Name

2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate

CAS RN

58086-67-2
Record name 2-Fluoro-1-methylpyridinium p-toluenesulfonate
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Record name 2-Fluoro-1-methylpyridinium
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Record name 2-Fluoro-1-methylpyridinium
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Record name 2-fluoro-1-methylpyridinium toluene-p-sulphonate
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Synthesis routes and methods I

Procedure details

10 mmol of 2-fluoropyridine and 10 mmol of methyl 4-methylbenzenesulphonate are mixed in a 50 ml round-bottomed flask and stirred for 6 hours at 70° C. under a nitrogen atmosphere. The salt obtained in the form of a white solid is used without additional purification in the following step.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

2-fluoro-1-methylpyridinium tosylate is prepared by adding 18.6 g (0.1 mol.) of paratoluen sulphonate methyl ester to 9.7 g (0.1 mol.) of 2-fluoropyridine, heating the resultant mixture for about 20 minutes at 120° C. and cooling the heated mixture to yield 25 g of crystalline 2-fluoro-1-methylpyridinium tosylate (95%). This crystalline starting material is subsequently washed with ether and then dried.
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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